molecular formula C10H16Cl2N2 B6272654 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride CAS No. 1061600-13-2

1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride

Cat. No.: B6272654
CAS No.: 1061600-13-2
M. Wt: 235.2
InChI Key:
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Description

1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and as an antimicrobial agent.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of neurological disorders. The compound’s ability to cross the blood-brain barrier and its affinity for certain receptors make it a promising candidate for further pharmacological studies .

Comparison with Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with similar structural features but different biological activities.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound with a broad range of biological activities.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties

Uniqueness: 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine dihydrochloride stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to interact with multiple neurotransmitter systems and its potential therapeutic applications in neurodegenerative diseases and infections highlight its significance in medicinal chemistry .

Properties

CAS No.

1061600-13-2

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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